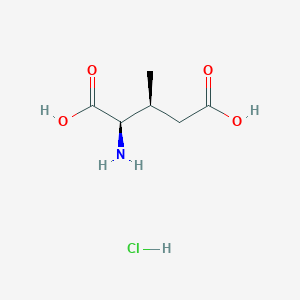

(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt

Description

Significance of Non-Proteinogenic Amino Acids in Biological Systems

While the 22 proteinogenic amino acids are the primary building blocks of proteins, a much larger and more diverse group of amino acids, known as non-proteinogenic amino acids (NPAAs), exists in nature. wikipedia.org These compounds are not encoded in the universal genetic code for protein synthesis but perform a wide range of crucial biological functions. cultivatorphytolab.com NPAAs are often synthesized in organisms as secondary metabolites and can act as signaling molecules, metabolic intermediates, and defense compounds. wikipedia.orgcultivatorphytolab.commdpi.com

The functional diversity of NPAAs is extensive. For instance, gamma-aminobutyric acid (GABA), a derivative of glutamate (B1630785), is the main inhibitory neurotransmitter in the brain. cultivatorphytolab.com Other NPAAs, like ornithine and citrulline, are key intermediates in the urea (B33335) cycle, a vital process for ammonia (B1221849) detoxification. wikipedia.orgcultivatorphytolab.com In plants, NPAAs can serve as defense mechanisms against herbivores or as signaling molecules. cultivatorphytolab.com The study of these molecules is critical for understanding complex biological pathways and has led to the development of various pharmacological compounds. quora.com

The Importance of Defined Stereochemistry in Molecular Probes and Biological Ligands

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in biology and medicine. longdom.orgorganic-ese.com Biological systems, including enzymes and receptors, are inherently chiral, meaning they can distinguish between different stereoisomers (enantiomers and diastereomers) of a ligand. libretexts.orgnih.gov This specificity is often compared to a lock and key mechanism, where only a molecule with the correct 3D shape can bind effectively to its biological target and elicit a response. youtube.com

The biological activity of a molecule can be critically dependent on its stereochemistry. organic-ese.com Two enantiomers of the same compound can have vastly different properties; one may be therapeutically active while the other is inactive or even produces adverse effects. libretexts.org For example, only the S-enantiomer of the common painkiller ibuprofen (B1674241) is effective. libretexts.org Therefore, the use of stereochemically pure compounds as molecular probes is essential for accurately studying biological processes. longdom.org These defined ligands allow researchers to selectively interact with specific receptors or enzymes, thereby elucidating their functions with high precision. libretexts.orgnih.gov

Rationale for Comprehensive Research on (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt

(2S,3R)-3-Methylglutamic acid is a non-proteinogenic amino acid derivative of glutamic acid, and its hydrochloride salt is a valuable tool in neuroscience research. scbt.comdrugbank.com The rationale for its comprehensive study stems from its defined stereochemistry, which confers high selectivity for specific biological targets. This specificity allows for the precise investigation of the roles these targets play in the nervous system.

Research has identified (2S,3R)-3-Methylglutamic Acid as a potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors. scbt.com Furthermore, the threo-3-methylglutamate (T3MG) racemate, which includes the (2S,3R) isomer, has been shown to be an inhibitor of the excitatory amino acid transporters EAAT2 and EAAT4. nih.gov These transporters are crucial for clearing glutamate from the synaptic cleft and maintaining normal neuronal function.

The biological significance of this specific stereoisomer is further underscored by its presence in nature. The (2S,3R)-3-methylglutamic acid residue is a key component of important macrocyclic peptide natural products, such as the antibiotic daptomycin (B549167), where it is essential for bioactivity. nih.govresearchgate.net The enzymatic pathway for its stereospecific synthesis from α-ketoglutarate has been elucidated, confirming its natural relevance. nih.gov A thorough investigation of this compound is therefore justified by its utility as a selective pharmacological tool to probe the function of specific glutamate receptors and transporters and to understand the structure-activity relationships of bioactive natural products. nih.govresearchgate.netnih.gov

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (2S,3R)-2-amino-3-methylpentanedioic acid;hydrochloride nih.gov |

| CAS Number | 910548-20-8 scbt.comnih.gov |

| Molecular Formula | C₆H₁₂ClNO₄ scbt.comnih.govalfa-chemistry.com |

| Molecular Weight | 197.62 g/mol scbt.comnih.govalfa-chemistry.com |

| Melting Point | 82 °C chemicalbook.comchemicalbook.com |

| Boiling Point | 329.4 °C (Predicted) alfa-chemistry.comchemicalbook.com |

| Density | 1.329 g/cm³ (Predicted) alfa-chemistry.comchemicalbook.com |

| Form | Solid chemicalbook.com |

| Color | White to Pale Brown chemicalbook.com |

| Stability | Hygroscopic chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S)-2-amino-3-methylpentanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUHLZXMNQGWBG-DIAJRCDFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis, Occurrence, and Enzymatic Studies

Metabolic Fates and Degradation Mechanisms

While the biosynthetic pathway of (2S,3R)-3-methylglutamic acid is well-defined in the context of secondary metabolite production, specific pathways for its catabolism are not extensively documented. Its primary metabolic fate appears to be its incorporation into larger molecules.

There is limited direct research identifying specific enzymes for the degradation of (2S,3R)-3-methylglutamic acid. However, insights can be drawn from the catabolism of the structurally related amino acid leucine (B10760876) and associated metabolic disorders like 3-methylglutaconic aciduria. mdpi.comnih.gov Enzymes in the leucine degradation pathway, such as 3-methylglutaconyl-CoA hydratase (AUH) and HMG-CoA lyase (HMGCL), process metabolites with a similar carbon skeleton. nih.govnih.gov It is plausible that analogous enzymes, such as transaminases, dehydrogenases, and hydratases, could be involved in the breakdown of (2S,3R)-3-methylglutamic acid, likely converting it back to a keto-acid that can enter central metabolism.

The principal known role of (2S,3R)-3-methylglutamic acid is as a metabolic intermediate in the biosynthesis of nonribosomal lipopeptide antibiotics. nih.govnih.gov A metabolic intermediate is a molecule that is a precursor or a product in a metabolic pathway. taylorandfrancis.com In this case, it is synthesized as a distinct building block before being incorporated into the final natural product by a large multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). nih.gov Its presence as the penultimate C-terminal residue in these compounds is critical for their bioactivity. nih.gov

Natural Occurrence and Distribution in Biological Systems

The natural occurrence of (2S,3R)-3-methylglutamic acid is confined to a specific group of microorganisms, primarily bacteria of the genus Streptomyces. nih.gov It is not a widespread metabolite but rather a specialized component of certain secondary metabolites.

This compound has been identified as a structural component of several therapeutically relevant acidic lipopeptide antibiotics. nih.gov These include the calcium-dependent antibiotics (CDA) produced by Streptomyces coelicolor and the clinically important antibiotic daptomycin (B549167), which is produced by Streptomyces roseosporus. nih.gov It is also found in the A54145 complex of antibiotics from Streptomyces fradiae. The distribution of (2S,3R)-3-methylglutamic acid in nature appears to be directly linked to the distribution of the gene clusters responsible for the biosynthesis of these specific lipopeptides.

Table 2: Natural Occurrence of (2S,3R)-3-Methylglutamic Acid

| Organism | Natural Product Containing the Compound | Class of Compound |

|---|---|---|

| Streptomyces coelicolor | Calcium-Dependent Antibiotics (CDA) | Lipopeptide Antibiotic |

| Streptomyces roseosporus | Daptomycin | Lipopeptide Antibiotic |

| Streptomyces fradiae | A54145 Antibiotics | Lipopeptide Antibiotic |

Presence in Microorganisms (e.g., Streptomyces coelicolor) and Their Secondary Metabolites

(2S,3R)-3-Methylglutamic acid is a well-documented constituent of acidic lipopeptides produced by various species of the bacterial genus Streptomyces. nih.gov These compounds include the therapeutically relevant calcium-dependent antibiotics (CDAs), daptomycin, and A54145. nih.gov In all of these complex natural products, the (2S,3R)-3-methylglutamic acid residue is found at the penultimate C-terminal position, a location that is significant for their biological activity. nih.gov

Research has confirmed the presence of the (2S,3R)-configured 3-methylglutamic acid in both CDA, produced by Streptomyces coelicolor, and daptomycin, produced by Streptomyces roseosporus, through comparative analysis with synthetic standards. nih.gov The biosynthesis of this unique amino acid within S. coelicolor has been elucidated through in vitro reconstitution of the pathway. It involves a stereospecific two-step enzymatic conversion starting from a primary metabolite, α-ketoglutarate. nih.gov

The initial step is the S-adenosyl methionine (SAM)-dependent methylation of α-ketoglutarate. This reaction is catalyzed by a methyltransferase, GlmT, which stereospecifically produces (3R)-3-methyl-2-oxoglutarate. nih.gov Subsequently, this intermediate undergoes transamination, a reaction catalyzed by the branched-chain amino acid transaminase IlvE, to yield the final product, (2S,3R)-3-methylglutamic acid. nih.gov Genetic studies have further substantiated this pathway; the deletion of the glmT gene in the CDA biosynthetic gene cluster of S. coelicolor resulted in the production of CDA containing glutamic acid instead of its methylated counterpart. nih.gov

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| GlmT (Methyltransferase) | Catalyzes the stereospecific methylation | α-ketoglutarate | (3R)-3-methyl-2-oxoglutarate |

| IlvE (Transaminase) | Catalyzes the transformation of the intermediate | (3R)-3-methyl-2-oxoglutarate | (2S,3R)-3-Methylglutamic Acid |

Detection in Other Biological Matrices and Organisms

While the occurrence and biosynthesis of (2S,3R)-3-methylglutamic acid are well-established in the context of secondary metabolism in Streptomyces, its detection in other biological matrices and organisms is not extensively documented in current scientific literature. The primary focus of research has been on its role as a building block for complex antibiotics, and as such, its presence is intrinsically linked to the producing microorganisms. nih.govresearchgate.net

The natural occurrence of β-amino acids, a class to which 3-methylglutamic acid belongs, is relatively rare compared to their α-amino acid counterparts. researchgate.netethz.ch They are found as components of more complex natural products, including peptides, alkaloids, and macrolactams, often produced by bacteria and invertebrates. researchgate.netethz.ch While glutamic acid itself is a ubiquitous amino acid in plants, serving various metabolic and signaling roles, the presence of its specific methylated derivative, (2S,3R)-3-methylglutamic acid, has not been widely reported in botanical sources. nih.gov

The scientific literature to date has not provided significant evidence of (2S,3R)-3-methylglutamic acid being a common metabolite in other microorganisms like fungi or marine organisms such as sponges, outside of its established role in Streptomyces. Consequently, its detection in environmental samples is also not a common finding. Research on β-amino acids continues to uncover novel structures and biosynthetic pathways, and future studies may reveal a broader distribution of (2S,3R)-3-methylglutamic acid in nature. rsc.org

| Organism/Matrix | Context of Detection | Associated Secondary Metabolites |

|---|---|---|

| Streptomyces coelicolor | Component of a nonribosomal lipopeptide | Calcium-Dependent Antibiotic (CDA) |

| Streptomyces roseosporus | Component of a nonribosomal lipopeptide | Daptomycin |

| Streptomyces fradiae | Component of a nonribosomal lipopeptide | A54145 |

Molecular Interactions and Mechanistic Biological Activities

Agonist and Modulatory Properties at Glutamate (B1630785) Receptors

The compound's activity has been evaluated across various components of the glutamatergic system, including ionotropic receptors and transporters.

Ionotropic glutamate receptors are broadly classified into N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. bris.ac.ukaccscience.com Kainate receptors themselves are composed of various subunits (GluK1-5) and are involved in modulating both excitatory and inhibitory neurotransmission. While certain structural analogs of glutamate show high selectivity for kainate receptors, the position of the methyl group is a critical determinant of activity.

Research into the structure-activity relationship of methylglutamate analogs has shown that compounds with the methyl group at the 3-position, such as (2S,3R)-3-Methylglutamic Acid, were found to be inactive as kainate receptor agonists. nih.gov Potent and selective agonist activity at kainate receptors is associated with positioning the methyl group at the 4-position of glutamate. nih.gov Specifically, the (2S,4R)-4-methylglutamate isomer, known as SYM 2081, is a potent and highly selective agonist at homomeric kainate receptors composed of GluR5 and GluR6 subunits. nih.govnih.gov

The compound's interaction is not limited to kainate receptors, with studies examining its effects on NMDA and AMPA receptors. The racemic mixture, (+/-) threo-3-methylglutamate (T3MG), which contains the (2S,3R) isomer, has been characterized as a poor agonist for ionotropic glutamate receptors. nih.gov Specifically, concentrations exceeding 100 microM were necessary to evoke significant NMDA receptor-mediated currents in cultured hippocampal neurons. nih.gov

Detailed pharmacological data regarding the direct interaction or modulatory effects of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt on AMPA receptors were not available in the reviewed scientific literature. AMPA receptors are crucial for fast excitatory neurotransmission, and their function is regulated by interactions with various intracellular proteins and post-translational modifications. nih.govresearchgate.net

Excitatory Amino Acid Transporters (EAATs) are critical for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring precise signaling. researchgate.netresearchgate.net The glutamate analog (+/-) threo-3-methylglutamate (T3MG) has demonstrated notable inhibitory activity on specific EAAT subtypes. nih.gov

Pharmacological studies revealed that T3MG is an effective inhibitor of the EAAT2 and EAAT4 subtypes. nih.gov In contrast, it acts as only a weak inhibitor of the EAAT1 and EAAT3 subtypes. nih.gov Further experiments showed that T3MG competitively inhibits the uptake of D-[³H]-aspartate, a common substrate for EAATs, into both cortical and cerebellar synaptosomes, which is consistent with its inhibitory action on the EAAT2 and EAAT4 subtypes. nih.gov Interestingly, while T3MG produced substrate-like currents in oocytes expressing EAAT4, it did not elicit such currents with EAAT2, nor could it trigger the heteroexchange of preloaded D-[³H]-aspartate in cerebellar synaptosomes, suggesting complex interactions beyond simple substrate transport. nih.gov

| EAAT Subtype | Activity | Supporting Evidence |

|---|---|---|

| EAAT1 | Weak Inhibitor | Evaluated in Xenopus oocytes and mammalian cell lines. nih.gov |

| EAAT2 | Inhibitor | Evaluated in Xenopus oocytes and mammalian cell lines. nih.gov |

| EAAT3 | Weak Inhibitor | Evaluated in Xenopus oocytes and mammalian cell lines. nih.gov |

| EAAT4 | Inhibitor | Evaluated in Xenopus oocytes; produces substrate-like currents. nih.gov |

Interaction with Molecular Chaperones and Cellular Signaling Pathways

Beyond the glutamatergic system, this compound (NCI-41356) interacts with key intracellular proteins, modulating signaling pathways involved in cellular stress response and fibrosis.

NCI-41356 has been identified as a small molecule chemical inhibitor of Heat Shock Protein Family B (Small) Member 5 (HSPB5), also known as αB-crystallin. nih.gov HSPB5 is a molecular chaperone that plays a role in preventing the aggregation of denatured proteins under stress conditions and is implicated in the pathology of various diseases, including fibrosis. nih.gov By inhibiting HSPB5, NCI-41356 can disrupt the protein's interaction with its chaperoned partners, thereby interfering with its pathological functions. nih.gov

The inhibition of HSPB5 by NCI-41356 has direct consequences on critical downstream signaling pathways, most notably the Transforming growth factor-beta 1 (TGF-β1) pathway. nih.gov TGF-β1 is a key cytokine that plays a central role in tissue fibrosis. nih.govcancer.gov

The anti-fibrotic properties of NCI-41356 are linked to its ability to modulate the canonical TGF-β1 signaling cascade. nih.gov Mechanistic studies have shown that NCI-41356 decreases the interaction between HSPB5 and SMAD4, a central mediator in the TGF-β1 pathway. nih.gov This inhibition of the HSPB5/SMAD4 interaction impedes the nuclear translocation of the SMAD4 complex. nih.govresearchgate.net As a result, the downstream signaling that leads to the synthesis of collagen and other pro-fibrotic markers is reduced. nih.gov In vivo studies using a mouse model of pulmonary fibrosis confirmed that treatment with NCI-41356 reduced collagen accumulation and the expression of TGF-β1. nih.gov

| Molecular Target | Effect of NCI-41356 | Downstream Consequence |

|---|---|---|

| HSPB5 | Inhibition | Disruption of chaperone function. nih.gov |

| HSPB5-SMAD4 Interaction | Decreased | Inhibition of a key protein-protein interaction. nih.gov |

| SMAD4 Nuclear Translocation | Modulated/Reduced | Interference with canonical TGF-β1 signaling. nih.govresearchgate.net |

| Pro-fibrotic Marker Synthesis (e.g., Collagen) | Reduced | Anti-fibrotic effect observed in vivo. nih.gov |

While TGF-β is known to be associated with angiogenesis, specific research detailing the direct effects of this compound on angiogenesis-related pathways was not identified in the reviewed literature. Angiogenesis is a complex process primarily driven by factors such as vascular endothelial growth factor (VEGF) and its receptors. nih.govlungevity.org

Role as an Enzyme Inhibitor or Substrate Analogue in Research

The structural similarity of (2S,3R)-3-Methylglutamic Acid to L-glutamate allows it to interact with enzymes that recognize glutamate as a substrate. However, the presence of a methyl group at the 3-position introduces steric hindrance and alters the electronic properties of the molecule, often leading to inhibitory effects or its utilization as a specific substrate analogue in research to probe enzyme mechanisms.

Inhibition of Glutamate Mutase and Related Enzymes

Glutamate mutase is a key enzyme in the fermentation of glutamate, catalyzing the reversible isomerization of (S)-glutamate to (2S,3S)-3-methylaspartate. Research has demonstrated that stereoisomers of 3-methylglutamic acid can act as competitive inhibitors of this enzyme.

In one study, both (2S,3R)-3-methylglutamic acid and its (2S,3S) diastereomer were investigated for their interaction with glutamate mutase. The findings conclusively showed that neither of these compounds serves as a substrate for the enzyme. However, both isomers were found to be effective competitive inhibitors. ias.ac.in This indicates that while they can bind to the active site of glutamate mutase, they are unable to undergo the catalytic rearrangement. The inhibition constants (Ki) for both isomers were found to be close to the Michaelis constant (Km) of the natural substrate, L-glutamate, highlighting their affinity for the enzyme's active site. ias.ac.in

Table 1: Inhibitory Activity of 3-Methylglutamic Acid Isomers on Glutamate Mutase ias.ac.in

| Compound | Role | Inhibition Type | Ki Value |

|---|---|---|---|

| (2S,3R)-3-Methylglutamic Acid | Inhibitor | Competitive | Similar to Km of L-glutamate |

This competitive inhibition suggests that the methyl group on the carbon backbone, regardless of its stereochemical orientation at the 3-position, prevents the necessary conformational changes or radical chemistry required for the mutase-catalyzed reaction to proceed.

Investigations into Enzyme-Mediated Transformations

While it acts as an inhibitor for some enzymes, (2S,3R)-3-Methylglutamic Acid is a specific substrate in other enzymatic reactions, particularly in the biosynthesis of certain natural products. Its formation and incorporation are highly stereospecific, involving a cascade of enzymatic transformations.

The biosynthesis of (2S,3R)-3-Methylglutamic acid is a two-step enzymatic process. It begins with the methylation of α-ketoglutarate by an S-adenosyl methionine (SAM)-dependent methyltransferase, such as GlmT, to produce (3R)-3-methyl-2-oxoglutarate. This intermediate is then subjected to a transamination reaction catalyzed by a branched-chain amino acid transaminase, such as IlvE. This transaminase stereospecifically converts (3R)-3-methyl-2-oxoglutarate into (2S,3R)-3-Methylglutamic acid.

This specific stereoisomer is a crucial component of certain nonribosomal lipopeptide antibiotics, such as the calcium-dependent antibiotic (CDA). The peptide synthetase responsible for assembling the CDA molecule exhibits a high degree of stereospecificity, exclusively incorporating the (2S,3R) isomer of 3-methylglutamate. Studies have shown that feeding synthetic (2S,3R)-3-MeGlu can restore the production of the correct antibiotic in mutant strains lacking the initial methyltransferase, whereas the (2S,3S) isomer is not incorporated.

Table 2: Enzymatic Synthesis of (2S,3R)-3-Methylglutamic Acid

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | S-adenosyl methionine (SAM)-dependent methyltransferase (e.g., GlmT) | α-Ketoglutarate | (3R)-3-methyl-2-oxoglutarate |

These findings underscore the highly specific nature of enzyme-substrate interactions, where (2S,3R)-3-Methylglutamic Acid can act as a specific substrate for one enzyme while inhibiting another, based on the precise geometric and electronic requirements of the respective active sites.

Stereoselective Synthesis and Derivatization for Research Applications

Advanced Stereoselective Synthetic Methodologies for (2S,3R)-3-Methylglutamic Acid

The synthesis of (2S,3R)-3-Methylglutamic Acid presents a significant challenge due to the need to control two adjacent stereocenters. Researchers have developed several sophisticated methodologies to achieve high diastereoselectivity and enantioselectivity.

Asymmetric synthesis is a cornerstone for accessing enantiomerically pure molecules like (2S,3R)-3-Methylglutamic Acid. ankara.edu.tr This approach involves converting an achiral starting material into a chiral product through reactions that favor the formation of one stereoisomer over others. ankara.edu.truwindsor.ca A key strategy within asymmetric synthesis is the use of chiral auxiliaries—enantiomerically pure compounds that are temporarily attached to an achiral substrate. ankara.edu.trdu.ac.in The auxiliary guides the stereochemical outcome of a subsequent reaction and is later removed, yielding a chiral product. researchgate.net

Several successful syntheses of (2S,3R)-3-Methylglutamic Acid and its derivatives have employed this strategy. One notable method involves the conjugate addition of a lithiated chiral glycine (B1666218) enolate equivalent to methyl (E)-butenoate. researchgate.net In this approach, the bis-lactim ether of cyclo-(R-Val-Gly) serves as the chiral auxiliary, directing the addition to yield the desired (2S,3R) stereochemistry with high diastereoselectivity. researchgate.net

Another effective route starts from Garner's aldehyde, a versatile chiral building block. researchgate.netelsevierpure.com A highly efficient, six-step enantioselective synthesis has been reported that begins with Fmoc-protected Garner's aldehyde. researchgate.net Key steps in this sequence include a Horner–Wadsworth–Emmons reaction to form an enoate, followed by a diastereoselective 1,4-addition of a lithium dialkylcuprate. The resulting product is then converted into the target Fmoc-(2S,3R)-3-alkyl/alkenylglutamates in two further steps. researchgate.net

The aza-Michael addition reaction, in tandem with crystallization-induced diastereomer transformation (CIDT), offers another powerful method. mdpi.comsemanticscholar.org This process involves the addition of a chiral amine to an aroyl acrylic acid. The reaction mixture equilibrates between different stereoisomers in solution, while one single isomer preferentially crystallizes, driving the equilibrium towards the desired product and resulting in high diastereoselectivity. mdpi.comsemanticscholar.org The chiral auxiliary can then be removed in subsequent steps to yield the enantiomerically enriched target compound. mdpi.com

Table 1: Comparison of Asymmetric Synthetic Strategies

| Methodology | Key Reaction | Chiral Control Element | Starting Material | Notable Features |

|---|---|---|---|---|

| Conjugate Addition researchgate.net | Michael Addition | Bis-lactim ether of cyclo-(R-Val-Gly) | Methyl (E)-butenoate | High diastereoselectivity achieved through a chiral glycine enolate equivalent. |

| Cuprate Addition researchgate.net | 1,4-Addition | Garner's Aldehyde | Fmoc Garner's aldehyde | Versatile 6-step synthesis applicable to various 3-alkyl/alkenylglutamates. |

While traditional methods have proven effective, modern synthetic chemistry seeks more direct and efficient routes. C(sp³)–H activation has emerged as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds by directly functionalizing otherwise inert C-H bonds. researchgate.netrsc.org This strategy offers the potential to streamline synthetic pathways by eliminating the need for pre-functionalized starting materials. nih.gov

Transition metal catalysis, particularly with palladium, has been pivotal in developing C(sp³)–H activation reactions. rsc.orgnih.gov These methods can enable the arylation, amination, and hydroxylation of aliphatic C(sp³)–H bonds. nih.govescholarship.org While specific applications of C(sp³)–H activation for the de novo synthesis of (2S,3R)-3-Methylglutamic Acid are still emerging, the principles represent a frontier in the field. For instance, a palladium-catalyzed C(sp³)–H arylation of aliphatic carboxylic acids has been developed, demonstrating the feasibility of functionalizing such molecules. nih.gov The enantioselective functionalization of C(sp³)–H bonds is a significant challenge, often requiring the development of sophisticated chiral ligands to control the stereochemistry of the reaction. nih.gov The future application of these novel strategies could lead to more concise and efficient syntheses of 3-methylglutamic acid and its analogues.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For (2S,3R)-3-Methylglutamic Acid, SAR studies primarily focus on its role within larger molecules, such as the lipopeptide antibiotic daptomycin (B549167). nih.gov The (2S,3R)-3-Methylglutamic Acid residue at position 12 of daptomycin is known to be critical for its antibacterial activity. researchgate.netnih.gov

To probe its importance, researchers have synthesized a series of daptomycin analogues where the (2S,3R)-3-Methylglutamic Acid moiety is replaced with other amino acids. nih.gov This is typically achieved through solid-phase peptide synthesis. For example, analogues have been created by substituting the original residue with (2S,3R)-methyl glutamine (mGln), dimethyl glutamic acid, and (2S,3R)-ethyl glutamic acid (eGlu). nih.gov Biological evaluation of these analogues revealed that any modification to the (2S,3R)-3-Methylglutamic Acid residue led to a significant decrease or complete loss of antibacterial activity. researchgate.net This confirms that the specific stereochemistry and the carboxylic acid side chain of this residue are essential for the biological function of daptomycin. researchgate.netnih.gov

Preparation of Isotopically Labeled (2S,3R)-3-Methylglutamic Acid for Tracers

Isotopically labeled compounds, where one or more atoms are replaced by a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H), are invaluable tools in biochemical and metabolic research. nih.govsigmaaldrich.com They serve as tracers to follow the metabolic fate of a molecule or as probes in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

The synthesis of isotopically labeled (2S,3R)-3-Methylglutamic Acid allows researchers to track its incorporation into larger molecules and study its mechanism of action. A versatile and high-yielding synthetic route for preparing ¹³C methyl-labeled amino acids has been developed utilizing a palladium-catalyzed C(sp³)–H functionalization. nih.gov This method uses an isotopically labeled methyl source, such as iodomethane-¹³C, to introduce the labeled methyl group onto a suitable amino acid precursor. nih.gov

The general strategy involves:

Protection of the amino and carboxyl groups of a precursor amino acid.

Palladium-catalyzed methylation at a C(sp³)–H bond using a ¹³C-labeled methylating agent.

Deprotection to yield the final ¹³C methyl-labeled amino acid.

This approach has been successfully used to synthesize labeled versions of isoleucine and valine and demonstrates a viable pathway for producing ¹³C-methyl-labeled (2S,3R)-3-Methylglutamic Acid. nih.gov Such labeled tracers are essential for detailed pharmacokinetic studies and for elucidating the structural biology of peptides and proteins containing this unique amino acid. nih.govnih.gov

Analytical Methodologies in Academic Research

Chromatographic Techniques for Stereoisomer Separation and Quantification in Complex Mixtures

Chromatographic methods are indispensable for the resolution of the stereoisomers of 3-methylglutamic acid, which is crucial due to the distinct biological activities often exhibited by different stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation and quantification of (2S,3R)-3-Methylglutamic Acid from its other stereoisomers in complex biological matrices such as plasma, urine, and cell cultures. d-nb.info

Chiral HPLC methods often utilize chiral stationary phases (CSPs) that can distinguish between enantiomers and diastereomers. nih.gov Polysaccharide-based CSPs, macrocyclic glycopeptide-based CSPs (like teicoplanin), and crown ether-based CSPs have shown success in resolving underivatized amino acid enantiomers. nih.govankara.edu.tr The choice of mobile phase, often a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers and additives like trifluoroacetic acid, is critical for achieving optimal separation. ankara.edu.tr

GC-MS analysis of amino acids, including 3-methylglutamic acid, typically requires a derivatization step to increase their volatility. nih.gov Common derivatization agents include methyl chloroformate, which converts the amino acids into their corresponding methyl esters. The derivatized compounds can then be separated on a GC column and detected with high sensitivity and specificity by a mass spectrometer. nih.gov Isotope-labeled internal standards are often employed for accurate quantification.

Table 1: Chiral HPLC and GC-MS Methodologies for Amino Acid Stereoisomer Analysis

| Technique | Stationary Phase/Column | Typical Mobile Phase/Derivatization | Detection | Application |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | n-Hexane/Ethanol/Trifluoroacetic acid | UV, MS | Enantiomeric separation of underivatized amino acids |

| Chiral HPLC | Macrocyclic glycopeptide (e.g., Teicoplanin) | Water/Methanol/Formic acid | MS | Separation of polar and ionic amino acid enantiomers |

| Chiral HPLC | Crown ether-based | Acetonitrile/Ethanol/Water/Trifluoroacetic acid | MS | Enantioseparation of primary amine compounds |

| GC-MS | 5%-phenyl-95%-dimethylpolysiloxane capillary column | Derivatization with Trimethylsilyl (TMS) | Mass Spectrometry (EI) | Quantification of amino acids in biological fluids |

| GC-MS/MS | - | Derivatization with Methyl Chloroformate (MCF) | Mass Spectrometry (PCI) | Targeted metabolite profiling and absolute quantification |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the trace analysis of (2S,3R)-3-Methylglutamic Acid in biological samples and for mapping its metabolic pathways. nih.govchem-agilent.com This technique is particularly valuable for quantifying low-abundance metabolites and for stable isotope-based metabolic flux analysis. nih.gov

LC-MS/MS methods for polar compounds like amino acids often utilize hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with ion-pairing reagents to achieve sufficient retention and separation. chem-agilent.comnih.gov The use of tandem mass spectrometry allows for the specific detection of the target analyte even in the presence of complex biological matrices by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). nih.govresearchgate.net This high specificity minimizes the need for extensive sample cleanup. chem-agilent.com

In pathway mapping, stable isotope-labeled precursors (e.g., containing ¹³C or ¹⁵N) are introduced into a biological system. LC-MS/MS is then used to track the incorporation of these isotopes into (2S,3R)-3-Methylglutamic Acid and its downstream metabolites, providing insights into the kinetics and fluxes of the metabolic pathways involved. nih.gov

Table 2: LC-MS/MS Parameters for Trace Analysis of Amino Acids

| Parameter | Description |

|---|---|

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase with Ion-Pairing Reagents (e.g., Heptafluorobutyric acid - HFBA) |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Orbitrap (Q-Orbitrap) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for targeted quantification; Full scan MS/MS for identification and pathway analysis |

| Internal Standards | Stable isotope-labeled analogs of the target amino acid |

Spectroscopic Methods for Characterization of Biosynthetic Intermediates and Reaction Products

Spectroscopic techniques are crucial for the structural elucidation and characterization of (2S,3R)-3-Methylglutamic Acid, its biosynthetic intermediates, and reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical structure and stereochemistry of the molecule. unite.edu.mknih.gov The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) can be used to confirm the connectivity of atoms and the relative stereochemistry of the chiral centers.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid (C=O and O-H stretches) and amine (N-H stretch) groups. unite.edu.mk

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides an accurate mass measurement, which can be used to determine the elemental composition of the molecule. unite.edu.mk Fragmentation patterns observed in the MS/MS spectrum can provide further structural information.

Table 3: Spectroscopic Data for Characterization of Glutamic Acid Derivatives

| Spectroscopic Technique | Information Obtained | Typical Observations for Glutamic Acid Derivatives |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and stereochemistry | Signals corresponding to protons on the carbon backbone and attached to the nitrogen atom. Coupling constants help determine dihedral angles. |

| ¹³C NMR | Carbon skeleton and functional groups | Resonances for the two carboxyl carbons, the alpha and beta carbons, and the methyl carbon. |

| IR Spectroscopy | Functional groups | Broad O-H stretch from carboxylic acids, N-H stretch from the amine, and C=O stretches from the carboxyl groups. |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition | Provides a highly accurate mass-to-charge ratio, allowing for the determination of the molecular formula. |

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity and selectivity of (2S,3R)-3-Methylglutamic Acid for its target receptors, such as specific subtypes of glutamate (B1630785) receptors. nih.govgiffordbioscience.com These assays are highly sensitive and robust, providing quantitative measures of ligand-receptor interactions. giffordbioscience.com

There are three main types of radioligand binding assays:

Saturation assays are used to determine the receptor density (Bmax) and the dissociation constant (Kd) of a radiolabeled ligand. nih.govgiffordbioscience.com

Competition assays are used to determine the affinity (Ki) of an unlabeled compound, such as (2S,3R)-3-Methylglutamic Acid, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. nih.govgiffordbioscience.com

Kinetic assays measure the association and dissociation rates of a radioligand, providing further insight into the binding interaction. giffordbioscience.com

In a typical competition binding experiment, a constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the receptor preparation (e.g., cell membranes) in the presence of increasing concentrations of the unlabeled test compound ((2S,3R)-3-Methylglutamic Acid). The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.

Table 4: Parameters Determined from Radioligand Binding Assays

| Parameter | Definition | Assay Type |

|---|---|---|

| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of the radioligand's affinity. | Saturation |

| Bmax (Maximum Binding Capacity) | The total concentration of receptors in the preparation. | Saturation |

| IC50 (Inhibitory Concentration 50%) | The concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand. | Competition |

| Ki (Inhibition Constant) | The affinity of the unlabeled drug for the receptor, calculated from the IC50. | Competition |

Pre Clinical and Mechanistic Research Models

In vitro Cellular Models for Pathway Elucidation

In vitro models have been instrumental in dissecting the molecular mechanisms of action of (2S,3R)-3-Methylglutamic Acid. These controlled cellular environments allow for precise examination of its effects on specific pathways and cell types.

Studies in Neuronal Cell Cultures (e.g., Excitotoxicity Models)

While direct studies specifically using (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt in excitotoxicity models are not extensively documented in publicly available research, its known mechanism of action provides a strong basis for its relevance in this context. The threo-3-methylglutamate (T3MG) racemate, which includes the (2S,3R) isomer, has been characterized as a poor agonist at ionotropic glutamate (B1630785) receptors, such as the NMDA receptor. nih.gov This suggests that the compound itself is unlikely to directly induce excitotoxicity.

However, its primary role as an inhibitor of EAAT2 and EAAT4 has significant implications for modulating glutamate levels in the synaptic cleft. nih.gov By blocking these transporters, T3MG can prevent the reuptake of glutamate, leading to its accumulation. In experimental settings, this property could be used to induce a state of controlled excitotoxicity to study the downstream consequences of excessive glutamate receptor activation and to test the efficacy of neuroprotective agents.

Table 1: Mechanistic Insights from Neuronal Cell Culture Studies

| Model System | Key Finding | Implication for Pathway Elucidation |

|---|---|---|

| Cultured hippocampal neurons | Threo-3-methylglutamate acts as a poor agonist for ionotropic glutamate receptors. nih.gov | Suggests low direct excitotoxic potential of the compound itself. |

| Xenopus oocytes expressing EAATs | Threo-3-methylglutamate inhibits EAAT2 and EAAT4. nih.gov | Provides a tool to study the role of specific glutamate transporters in neuronal health and disease. |

Effects on Cancer Cell Proliferation and Migration in Research Models

The role of glutamatergic signaling in cancer progression is an emerging area of research. Glutamate and its receptors have been implicated in promoting the growth and spread of various cancers. While specific studies on the effects of this compound on cancer cell proliferation and migration are limited, its function as an EAAT inhibitor suggests a potential avenue for investigation.

Alterations in glutamate transport have been observed in some cancer types. By modulating extracellular glutamate concentrations, EAAT inhibitors like T3MG could potentially influence cancer cell behavior. For instance, increased extracellular glutamate could activate glutamate receptors on cancer cells, thereby impacting signaling pathways involved in proliferation and migration. Further research is needed to explore these potential effects in various cancer cell line models.

Investigations in Fibrosis Models

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological feature of many chronic diseases. Emerging evidence suggests a potential role for glutamate signaling in the fibrotic process. While direct investigations using this compound in in vitro fibrosis models are not well-documented, its ability to modulate glutamate homeostasis could be relevant.

Given that cellular stress and inflammation are key drivers of fibrosis, and that glutamate can be involved in these processes, studying the impact of EAAT inhibition in fibrosis models could yield valuable insights. For example, by altering glutamate levels, this compound could influence the behavior of fibroblasts and other cells involved in tissue remodeling.

Animal Models for Investigating Disease Mechanisms at the Molecular Level

Animal models provide a more complex physiological system to study the in vivo effects of (2S,3R)-3-Methylglutamic Acid and its impact on disease-related molecular mechanisms.

Elucidation of Neurotransmitter System Modulation in Animal Models

The primary application of threo-3-methylglutamate in animal models has been to probe the function of the glutamatergic neurotransmitter system. Its ability to competitively inhibit the uptake of D-[3H]-aspartate (a marker for glutamate uptake) in cortical and cerebellar synaptosomes confirms its action on EAATs in native brain tissue. nih.gov

By inhibiting EAAT2 and EAAT4, T3MG can be used to investigate the consequences of impaired glutamate clearance in vivo. nih.gov This can be relevant for understanding the pathophysiology of neurological and psychiatric disorders where glutamatergic dysregulation is implicated. nih.govjpccr.eu For example, altered EAAT function is thought to contribute to conditions such as epilepsy, amyotrophic lateral sclerosis (ALS), and schizophrenia. The use of selective EAAT inhibitors like T3MG in animal models of these diseases can help to dissect the specific contributions of these transporters to the disease process.

Table 2: Findings from Animal Model Studies on Neurotransmitter Modulation

| Animal Model | Key Finding | Implication for Disease Mechanisms |

|---|---|---|

| Rat cortical and cerebellar synaptosomes | Threo-3-methylglutamate competitively inhibits D-[3H]-aspartate uptake. nih.gov | Demonstrates in vivo target engagement of EAATs. |

Genetic Manipulation Models to Study Functional Roles

While there is no direct evidence of this compound being used in genetically modified animal models, its selective action on EAAT2 and EAAT4 makes it a valuable pharmacological tool to complement genetic studies. For instance, in studies involving knockout mice for specific EAAT subtypes, this compound could be used to probe the function of the remaining transporters or to mimic the effects of transporter deficiency in a time-controlled manner. This approach can help to distinguish between developmental effects of a genetic deletion and the acute consequences of transporter inhibition in the adult brain.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations with Target Proteins (e.g., Receptors, Enzymes, Chaperones)

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as (2S,3R)-3-Methylglutamic Acid, and a biological macromolecule (receptor). These methods are crucial for understanding the structural basis of a ligand's biological activity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding affinity. For (2S,3R)-3-Methylglutamic Acid, a key area of interest is its interaction with various subtypes of glutamate (B1630785) receptors, which are crucial for neurotransmission.

While specific docking studies on the hydrochloride salt of (2S,3R)-3-Methylglutamic Acid are not extensively detailed in publicly available literature, the principles can be illustrated by considering its interaction with a homology model of a glutamate receptor, such as a metabotropic glutamate receptor (mGluR). The docking process would reveal key interactions, such as hydrogen bonds and electrostatic interactions, between the amino acid's functional groups and the receptor's active site residues.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment, including the presence of water molecules and the inherent flexibility of the protein. These simulations can reveal the stability of the predicted binding pose, conformational changes in the receptor upon ligand binding, and the energetics of the interaction. For instance, MD simulations can elucidate how the methyl group in the 3-position of (2S,3R)-3-Methylglutamic Acid influences its conformational flexibility within the binding pocket compared to endogenous glutamate.

Table 1: Hypothetical Molecular Docking Results of (2S,3R)-3-Methylglutamic Acid with a Glutamate Receptor Subtype

| Parameter | Value/Description |

| Target Protein | Metabotropic Glutamate Receptor 1 (mGluR1) |

| Binding Site | Orthosteric binding site |

| Docking Score (kcal/mol) | -7.5 |

| Key Interacting Residues | Arg78, Ser159, Thr182, Tyr236 |

| Types of Interactions | Hydrogen bonds with the alpha-amino and carboxyl groups; van der Waals interactions with the methyl group. |

| Predicted Affinity | High |

Note: The data in this table is illustrative and based on typical interactions observed for glutamate analogues with glutamate receptors.

Quantum Chemical Calculations of Conformational Landscapes and Electronic Properties

Quantum chemical calculations provide a detailed understanding of the electronic structure, conformational preferences, and reactivity of a molecule. These methods, based on the principles of quantum mechanics, can be used to calculate a wide range of molecular properties for (2S,3R)-3-Methylglutamic Acid.

Conformational analysis using quantum chemical methods, such as Density Functional Theory (DFT), can identify the low-energy conformations of the molecule in the gas phase or in solution. This is particularly important for a flexible molecule like (2S,3R)-3-Methylglutamic Acid, as its biological activity is dependent on the specific conformation it adopts to bind to its target receptor. The calculations can map the potential energy surface as a function of key dihedral angles, revealing the most stable conformers and the energy barriers between them.

Furthermore, quantum chemical calculations can determine various electronic properties that are crucial for understanding the molecule's reactivity and interaction with its environment. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity, while the MEP provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of (2S,3R)-3-Methylglutamic Acid

| Property | Calculated Value | Significance |

| HOMO Energy | -10.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 9.4 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

| Molecular Electrostatic Potential | Negative potential around carboxyl groups; positive potential around the amino group. | Predicts regions of electrostatic interactions. |

Note: These values are representative and would be obtained from specific quantum chemical calculations (e.g., using DFT with a suitable basis set).

In Silico Prediction of Biological Interactions and Selectivity

In silico methods are instrumental in predicting the biological interactions of a compound and its selectivity for different protein targets. These predictions are based on the molecule's structural and electronic properties and can guide experimental studies, saving time and resources.

For (2S,3R)-3-Methylglutamic Acid, a key aspect of its biological profile is its selectivity for different subtypes of glutamate receptors. Computational approaches, such as comparative molecular docking and the construction of quantitative structure-activity relationship (QSAR) models, can be used to predict this selectivity.

By docking (2S,3R)-3-Methylglutamic Acid into the binding sites of various glutamate receptor subtypes (e.g., mGluR1-8, AMPA, NMDA, kainate receptors), the predicted binding affinities can be compared. Differences in the amino acid composition and architecture of the binding sites across these receptor subtypes will lead to variations in the calculated docking scores and interaction patterns. These differences can explain the experimentally observed selectivity of the compound.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While building a QSAR model would require a dataset of related compounds with known activities, the principles can be applied to understand the features of (2S,3R)-3-Methylglutamic Acid that contribute to its activity and selectivity. For instance, the size, shape, and stereochemistry of the methyl group at the 3-position are critical determinants of its interaction with specific receptors.

Table 3: Predicted Selectivity Profile of (2S,3R)-3-Methylglutamic Acid for Glutamate Receptor Subtypes

| Receptor Subtype | Predicted Binding Affinity | Key Differentiating Interactions |

| mGluR1 | High | Favorable steric and electrostatic interactions in the binding pocket. |

| mGluR2 | Moderate | Minor steric clashes with the methyl group. |

| AMPA Receptor | Low | Poor fit within the narrower binding cleft. |

| NMDA Receptor | Low | Unfavorable electrostatic interactions. |

Note: This table presents a hypothetical selectivity profile based on the structural features of the compound and general knowledge of glutamate receptor binding sites.

Future Directions and Emerging Research Opportunities for 2s,3r 3 Methylglutamic Acid Hydrochloride Salt

The unique stereochemistry and biological activity of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt have positioned it as a compound of significant interest for future scientific exploration. Its structural similarity to glutamic acid allows it to interact with critical biological systems, opening up avenues for new therapeutic strategies and advanced research applications. myskinrecipes.com Emerging research is focused on identifying novel biological targets, utilizing the compound as a sophisticated tool in systems biology, and developing next-generation analogs to dissect complex biological pathways.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.